molecular formula C10H12N2O3 B1681651 SG-209 CAS No. 83440-03-3

SG-209

Cat. No.: B1681651
CAS No.: 83440-03-3
M. Wt: 208.21 g/mol
InChI Key: JQICNNKLTFYSLS-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide typically involves the reaction of 3-pyridinecarboxylic acid with 2-aminoethanol, followed by acetylation. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the reaction of 3-pyridinecarboxylic acid with 2-aminoethanol and subsequent acetylation .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide is unique due to its dual action as a potassium channel opener and nitric oxide donor. This combination of properties makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-8(13)15-6-5-12-10(14)9-3-2-4-11-7-9/h2-4,7H,5-6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQICNNKLTFYSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCNC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90232353
Record name SG 209
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83440-03-3
Record name SG 209
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083440033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SG 209
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90232353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: SG-209 functions as a direct activator of ATP-sensitive potassium channels (KATP). [] These channels play a crucial role in various cellular processes, including regulating vascular tone. By activating KATP channels located on endothelial cells, this compound initiates a cascade of downstream effects that ultimately promote angiogenesis - the formation of new blood vessels. []

A: While the exact mechanisms are still under investigation, research suggests that KATP channel activation by this compound modulates key signaling pathways involved in endothelial cell proliferation, migration, and network formation. [] These cellular processes are essential for the development of new blood vessels.

A: Research indicates that this compound's ability to stimulate angiogenesis is comparable in potency and efficacy to vascular endothelial growth factor (VEGF), a well-established and potent angiogenic factor. [] This finding positions this compound as a potentially valuable tool for further investigating the complexities of angiogenesis.

A: Studies in canine coronary arteries revealed that the vasodilatory potency and mechanism of action among nicorandil derivatives are significantly influenced by the specific group present at the C2 position of the N-ethylnicotinamide structure. [, ] This highlights the importance of structural modifications in modulating the pharmacological properties of these compounds.

A: While the research primarily focuses on understanding this compound's mechanism of action and its role in angiogenesis, the findings suggest its potential therapeutic value. [] For instance, inducing angiogenesis could be beneficial in conditions like ischemia, where restoring blood flow to tissues is crucial.

A: Research suggests that non-selective KATP channel blockers, like sulfonylureas used in type II diabetes treatment, might negatively impact angiogenesis due to their action on endothelial KATP channels. [] This highlights the importance of developing more selective KATP modulators that can target specific cell types, such as pancreatic β-cells, without interfering with beneficial endothelial KATP channel activity.

A: Yes, studies using rabbit femoral arteries demonstrate that this compound, similar to nicorandil, can decrease cytosolic calcium concentrations. [] This effect contributes to the relaxation of vascular smooth muscle and the vasodilatory properties observed with these compounds.

A: Interestingly, while nicorandil was found to stimulate pancreatic exocrine secretion in canine models, this compound did not exhibit this effect. [] This discrepancy suggests that the nitrate moiety present in nicorandil, but absent in this compound, plays a crucial role in stimulating pancreatic secretion.

A: Yes, research has shown that modifications to the this compound structure, particularly at the C2 position of the N-ethylnicotinamide moiety, can significantly influence its vasodilatory potency and mechanism of action. [, ] For example, replacing the acetoxy group with a nitroxy group (as in nicorandil) leads to enhanced vasodilatory effects.

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